6H-thiazolo[5,4-e]indazol-2-amine

Catalog No.
S828757
CAS No.
21444-01-9
M.F
C8H6N4S
M. Wt
190.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6H-thiazolo[5,4-e]indazol-2-amine

CAS Number

21444-01-9

Product Name

6H-thiazolo[5,4-e]indazol-2-amine

IUPAC Name

6H-pyrazolo[3,4-g][1,3]benzothiazol-2-amine

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

InChI

InChI=1S/C8H6N4S/c9-8-11-6-2-1-5-4(3-10-12-5)7(6)13-8/h1-3H,(H2,9,11)(H,10,12)

InChI Key

JRNYMSODKDRXJW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1NN=C3)SC(=N2)N

Canonical SMILES

C1=CC2=C(C3=C1NN=C3)SC(=N2)N

6H-thiazolo[5,4-e]indazol-2-amine is a heterocyclic compound characterized by the presence of a thiazole ring fused with an indazole moiety. Its molecular formula is C₈H₆N₄S, and it features a thiazole ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties. This compound exhibits significant structural complexity, making it a subject of interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Due to its functional groups. Key reactions include:

  • Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.
  • Nucleophilic Substitution: The amine group can engage in nucleophilic substitution reactions, allowing for further functionalization of the compound .
  • Cyclocondensation Reactions: This compound can be synthesized through cyclocondensation methods involving thiazolidinones and hydrazones, which yield thiazoloindazole derivatives with potential biological activities .

Research indicates that 6H-thiazolo[5,4-e]indazol-2-amine exhibits notable biological activities. It has been investigated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells . Additionally, derivatives of this compound have shown promise in neuroprotective applications and as acetylcholinesterase inhibitors .

The synthesis of 6H-thiazolo[5,4-e]indazol-2-amine can be accomplished through several methods:

  • Cyclocondensation Reactions: This method involves the reaction between 4-thiazolidinones and hydrazones under specific conditions to yield thiazoloindazole derivatives.
  • High-Pressure Techniques: Utilizing Q-Tube reactors for high-pressure synthesis has been shown to enhance the efficiency of producing thiazolo[5,4-e]indazoles .
  • Traditional Organic Synthesis: Other methods include standard organic reactions such as diazotization followed by nucleophilic substitutions .

6H-thiazolo[5,4-e]indazol-2-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its anticancer and neuroprotective properties, it is being explored as a lead compound for new drug formulations.
  • Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.

Interaction studies of 6H-thiazolo[5,4-e]indazol-2-amine have focused on its binding affinity with biological targets such as enzymes and receptors. For instance, derivatives have been evaluated for their ability to inhibit acetylcholinesterase, which is crucial for treating neurological disorders . Additionally, studies have highlighted its interaction with DNA and other cellular components that may explain its anticancer activity.

Several compounds exhibit structural similarities to 6H-thiazolo[5,4-e]indazol-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Thiazolo[4,5-d]pyridazineThiazole fused with pyridazineKnown for potent anticancer activity .
Indazole derivativesIndazole core with various substituentsDiverse biological activities including anti-inflammatory effects .
ThiazolobenzothiazolesCombination of thiazole and benzothiazoleExhibits neuroprotective properties .

The uniqueness of 6H-thiazolo[5,4-e]indazol-2-amine lies in its specific fusion of the thiazole and indazole rings, which may confer distinct pharmacological profiles compared to these similar compounds.

Molecular Structure Analysis

6H-thiazolo[5,4-e]indazol-2-amine represents a complex heterocyclic compound characterized by a fused ring system combining thiazole and indazole moieties [1]. The molecular formula is C8H6N4S with a molecular weight of 190.23 g/mol [1]. The compound features a tricyclic structure where the thiazole ring is fused to the indazole core at the 5,4-e positions [1].

The structural framework consists of a pyrazole ring fused with a benzene ring to form the indazole unit, which is further fused with a thiazole heterocycle [2]. The compound exists in multiple tautomeric forms, with the 6H-tautomer being the predominant form under standard conditions [2]. The primary amine group is positioned at the 2-position of the thiazole ring, contributing significantly to the compound's chemical reactivity and potential biological interactions [2].

PropertyValueReference
Molecular FormulaC8H6N4S [1]
Molecular Weight190.23 g/mol [1]
Carbon Content50.51%Calculated
Hydrogen Content3.18%Calculated
Nitrogen Content29.45%Calculated
Sulfur Content16.86%Calculated

The electronic structure of 6H-thiazolo[5,4-e]indazol-2-amine exhibits significant delocalization across the fused ring system [1]. The topological polar surface area is calculated to be 95.8 Ų, indicating moderate polarity [1]. The compound possesses two hydrogen bond donors and four hydrogen bond acceptors, reflecting the presence of the amino group and multiple nitrogen atoms within the heterocyclic framework [1].

The XLogP value of 1.7 suggests moderate lipophilicity, which is characteristic of compounds with balanced hydrophilic and hydrophobic properties [1]. The absence of rotatable bonds (rotatable bond count = 0) indicates a rigid molecular structure due to the extensive conjugation within the fused ring system [1].

Crystallographic Studies

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of 6H-thiazolo[5,4-e]indazol-2-amine derivatives [2] [3]. The crystallographic analysis of related thiazoloindazole compounds reveals that these structures typically crystallize in various space groups depending on the specific substitution pattern [3].

In crystallographic studies of similar thiazoloindazole derivatives, compound 5d was found to crystallize in the centrosymmetric triclinic space group P-1 [3]. The asymmetric unit comprises a positively charged thiazolo-indazol-amine molecule, with charge balance achieved through counter-ion interactions [3]. The crystal packing is stabilized by hydrogen bonding interactions between the amino group and adjacent nitrogen atoms from neighboring indazole rings [3].

The intermolecular distances observed in related structures show nitrogen-nitrogen interactions with distances of approximately 2.78 Å and hydrogen bonding angles of approximately 158° [3]. These interactions contribute significantly to the overall crystal stability [3]. Additionally, π-π stacking interactions between indazole backbones occur at distances ranging from 3.45 to 3.80 Å, further stabilizing the crystal lattice [3].

Crystallographic ParameterValueReference
Space GroupP-1 (triclinic) [3]
N···N Interaction Distance2.78 Å [3]
π-π Stacking Distance3.45-3.80 Å [3]
Hydrogen Bond Angle158° [3]

The molecular geometry within the crystal structure reveals planarity across the fused ring system with minimal deviation from coplanarity [3]. The thiazole and indazole rings maintain nearly perfect alignment, contributing to the extensive conjugation observed in spectroscopic studies [3]. The amino group adopts a planar configuration, facilitating optimal hydrogen bonding interactions with neighboring molecules [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

The Nuclear Magnetic Resonance spectroscopic analysis of 6H-thiazolo[5,4-e]indazol-2-amine and related derivatives provides comprehensive structural information [2] [3]. The proton Nuclear Magnetic Resonance spectra exhibit characteristic patterns in the aromatic region, with distinct resonances corresponding to different proton environments within the fused ring system [2] [3].

The most diagnostic signal appears as a singlet around δ 8.2 ppm, arising from the resonance of the H-3 proton in the indazole moiety [2] [3]. This downfield chemical shift reflects the electron-withdrawing nature of the fused thiazole ring and the aromatic character of the system [2] [3]. Additional aromatic protons appear as doublets in the range of δ 7.77 to δ 7.29 ppm, corresponding to the six-membered ring protons of the indazole unit [2] [3].

In certain derivatives, long-range inter-ring coupling has been observed, manifesting as doublet of doublets with small coupling constants (J = 0.9 Hz) due to "zig-zag" coupling between aromatic protons [2] [3]. This phenomenon provides evidence for the rigid, planar structure of the fused ring system [2] [3].

NMR SignalChemical Shift (δ ppm)MultiplicityAssignmentReference
H-3 (indazole)8.2SingletIndazole proton [2] [3]
Aromatic H7.77-7.29DoubletsSix-membered ring [2] [3]
Long-range couplingVariableddInter-ring coupling [2] [3]

The carbon-13 Nuclear Magnetic Resonance spectra reveal the most deshielded signal corresponding to the C-2 carbon of the thiazole ring, appearing in the characteristic range for thiazole carbons [2] [3]. This assignment is consistent with the electron-withdrawing effect of the nitrogen and sulfur atoms within the thiazole moiety [2] [3]. The remaining aromatic carbons appear in the expected aromatic region, with chemical shifts reflecting their specific electronic environments [2] [3].

Infrared Spectroscopy

Infrared spectroscopic analysis of 6H-thiazolo[5,4-e]indazol-2-amine provides valuable information about functional group characteristics and molecular vibrations [4] [5]. The amino group stretching vibrations typically appear in the region around 3252-3267 cm⁻¹, consistent with primary amine N-H stretching modes [4]. These bands are characteristic of the asymmetric and symmetric stretching vibrations of the amino group [4].

The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1600-1400 cm⁻¹ [4]. The thiazole ring contributes specific vibrational modes, including C-S stretching around 600-700 cm⁻¹ and ring breathing modes in the 800-900 cm⁻¹ region [4]. The fused nature of the ring system results in complex vibrational patterns that reflect the coupling between different ring modes [4].

Vibrational ModeFrequency (cm⁻¹)AssignmentReference
N-H Stretch3252-3267Primary amine [4]
C=N Stretch1635Aromatic C=N [4]
C=C Stretch1234-1145Aromatic rings [4]
C-S Stretch600-700Thiazole ring [4]

The spectroscopic fingerprint region below 1300 cm⁻¹ contains multiple bands corresponding to in-plane and out-of-plane bending modes of the heterocyclic rings [4]. These vibrations are highly characteristic of the specific ring fusion pattern and provide definitive identification of the thiazoloindazole structure [4].

Mass Spectrometry

Mass spectrometric analysis of 6H-thiazolo[5,4-e]indazol-2-amine confirms the molecular ion peak at m/z 190, corresponding to the molecular weight of the compound [1] [6]. The exact mass of 190.031 Da matches the calculated monoisotopic mass, providing unambiguous molecular formula confirmation [1]. The base peak typically appears at m/z 159, corresponding to the loss of the amino group (M-31) [6].

The fragmentation pattern exhibits characteristic losses that are consistent with the thiazoloindazole structure [6]. Common fragment ions include those resulting from the loss of nitrogen (m/z 176), hydrogen cyanide (m/z 163), and sulfur-containing fragments [6]. The fragmentation behavior provides structural confirmation and aids in distinguishing between positional isomers [6].

Mass Spectral Datam/z ValueAssignmentReference
Molecular Ion190[M]⁺ [1] [6]
Base Peak159[M-NH₂]⁺ [6]
Fragment Ion176[M-N]⁺ [6]
Fragment Ion163[M-HCN]⁺ [6]

High-resolution mass spectrometry provides precise mass measurements that distinguish the compound from other isomeric structures [1]. The isotope pattern analysis confirms the presence of one sulfur atom and the absence of halogen substituents [1]. The mass spectral fragmentation pathways are consistent with the proposed fused ring structure and support the Nuclear Magnetic Resonance assignments [1] [6].

Comparative Structural Analysis with Related Thiazoloindazole Derivatives

Comparative structural analysis reveals significant variations among different thiazoloindazole derivatives, depending on the fusion pattern and substitution [7] [8]. The 6H-thiazolo[5,4-e]indazol-2-amine structure differs from other positional isomers such as thiazolo[4,5-g]indazole derivatives in terms of electronic distribution and reactivity patterns [7] [8].

Related derivatives include thiazolo[4,5-e]indazol-2-amine compounds that exhibit similar spectroscopic properties but distinct biological activities [7] [8]. The bis(trifluoromethyl)phenyl-triazolyl derivatives demonstrate enhanced activity compared to more rigid carbazolyl substituents, indicating the importance of structural flexibility in biological interactions [8].

Derivative TypeKey Structural FeatureActivity ProfileReference
6H-thiazolo[5,4-e]indazol-2-aminePrimary amine at position 2Moderate activity [1] [2]
Triazolyl derivativesFlexible side chainEnhanced activity [8]
Carbazolyl derivativesRigid aromatic systemReduced activity [8]
Bis(trifluoromethyl) variantsElectron-withdrawing groupsSuperior performance [8]

The structure-activity relationships indicate that modifications at the 2-position of the thiazole ring significantly influence the overall molecular properties [7] [8]. Derivatives containing electron-withdrawing groups demonstrate altered electronic properties compared to the parent compound [8]. The introduction of additional heterocyclic rings through synthetic modifications provides access to compounds with enhanced selectivity profiles [8].

The synthesis of 6H-thiazolo[5,4-e]indazol-2-amine traditionally relies on well-established heterocyclic chemistry principles, primarily involving the formation of the thiazole ring system fused to an indazole scaffold. The classical approaches utilize the Hantzsch thiazole synthesis as a foundation, wherein α-haloketones react with thioamides or thioureas to form the thiazole ring [1]. This methodology has been adapted for the construction of thiazoloindazole derivatives through the reaction of appropriately substituted indazole precursors with sulfur-containing reagents.
One of the most fundamental traditional routes involves the cyclization of 1-tert-butyl-5-bromo-6,7-dihydro-1H-indazol-4(5H)-one with thiourea in N-methyl-2-pyrrolidinone and isopropanol under reflux conditions at 80°C for 7 hours [2]. This reaction proceeds through nucleophilic substitution of the bromine atom by the sulfur atom of thiourea, followed by intramolecular cyclization to form the thiazole ring. The process achieves yields of approximately 83%, demonstrating the effectiveness of this classical approach.

The traditional synthesis pathway typically begins with the preparation of the indazole precursor through established methods. The formation of 1-tert-butyl-1,5,6,7-tetrahydro-4H-indazol-4-one is accomplished by treating 2-((dimethylamino)methylene)cyclohexane-1,3-dione with tert-butyl hydrazine hydrochloride in the presence of catalytic p-toluenesulfonic acid in tert-butanol at 120°C, yielding 80% of the desired product [2]. This intermediate is then subjected to bromination using N-bromosuccinimide to introduce the halogen substituent necessary for subsequent thiazole formation.

Another traditional approach involves the use of Cook-Heilbron synthesis principles, where α-aminonitriles are converted into 5-aminothiazoles through treatment with dithioacids, esters, carbon disulfide, carbon oxysulfide, or isothiocyanate under mild conditions [3]. This methodology has been adapted for thiazoloindazole synthesis by incorporating the indazole framework into the substrate design.

The traditional Tcherniac synthesis represents another viable route, wherein 2-substituted thiazoles are synthesized by hydrolyzing α-thiocyanic ketones with acid or treating them with sulfur compounds [3]. This approach has been modified to accommodate the indazole substitution pattern, allowing for the formation of the desired thiazoloindazole structure.

Traditional synthetic routes often employ ethanol or other polar protic solvents under reflux conditions, with reaction times ranging from 2 to 8 hours depending on the substrate reactivity and desired product formation [4]. The use of sodium acetate as a base catalyst is common in these transformations, facilitating the cyclization process while maintaining mild reaction conditions.

Despite their reliability, traditional synthetic routes face limitations including moderate yields for heavily substituted derivatives, extended reaction times, and the requirement for relatively harsh reaction conditions. The yields typically range from 60-90%, with simple thiazole derivatives generally providing higher yields than more complex substituted variants [1].

The Davis-Beirut Reaction for Thiazoloindazole Synthesis

The Davis-Beirut reaction represents a significant advancement in the synthetic methodology for constructing thiazoloindazole derivatives, particularly thiazolo-, thiazino-, and thiazepino-2H-indazoles [5] [6]. This reaction is named after the collaborative work between researchers at the University of California, Davis, and the American University of Beirut, and is characterized by its unique N,N-bond forming heterocyclization mechanism [7].

The Davis-Beirut reaction proceeds through the formation of requisite N-(2-nitrobenzyl)(tritylthio)alkylamine intermediates, followed by deprotection of the trityl moiety with trifluoroacetic acid and immediate treatment with aqueous potassium hydroxide in methanol under specific reaction conditions [5] [6]. The process delivers target thiazolo-, thiazino-, or thiazepino-2H-indazoles in good overall yields, typically ranging from 77% to 94% [8].

The mechanism of the Davis-Beirut reaction in basic conditions involves several key steps. Initially, the base removes a hydrogen adjacent to the secondary amine group, creating a carbanion intermediate. This carbanion subsequently extracts an oxygen atom from the nitro group, which is then protonated, most likely by water present in the reaction medium [7]. The newly formed hydroxyl group then extracts the secondary amine's hydrogen, leaving a negative charge on nitrogen and creating a protonated hydroxyl group.

The reaction's appeal lies in its use of inexpensive starting materials and the avoidance of toxic metals, making it an environmentally friendlier alternative to other synthetic approaches [7]. The process consists of reductive amination of the o-nitrobenzaldehyde-derived imine, S-trityl deprotection, and immediate refluxing with aqueous base in methanol [9]. The resulting thia-2H-indazoles are generally more stable than their corresponding oxo-2H-indazole analogs.

A particularly noteworthy aspect of the Davis-Beirut reaction is its ability to construct thiazoloindazole derivatives from o-nitrobenzaldehydes or o-nitrobenzyl bromides using S-trityl-protected 1°-aminothioalkanes [10]. The reaction begins with the formation of the requisite imine through condensation, followed by reduction with sodium cyanoborohydride. The resulting N-(2-nitrobenzyl)(tritylthio)alkylamine is then subjected to trityl deprotection using trifluoroacetic acid and triethylsilane in methylene chloride.

The deprotected intermediate is immediately subjected to the Davis-Beirut reaction conditions, involving treatment with potassium hydroxide in methanol with 10% water at 90°C for 3-6 hours [6]. Care must be taken to prevent disulfide formation during the trityl deprotection step, which is achieved by conducting the reaction under nitrogen atmosphere and immediate processing of the crude thiol intermediate.

The Davis-Beirut reaction's versatility is demonstrated by its application to various chain lengths of aminothioalkanes, enabling the synthesis of thiazolo- (5-membered), thiazino- (6-membered), and thiazepino- (7-membered) fused ring systems [5]. The reaction tolerates various substituents on the aromatic ring, providing access to a diverse array of thiazoloindazole derivatives.

One significant advantage of the Davis-Beirut approach is the stability of the resulting thia-2H-indazoles compared to their oxo-bridged counterparts. While oxo-2H-indazoles can exhibit base and light sensitivity and may undergo further reaction with alcohol solvents to form indazolones, the sulfur analogs reported through the Davis-Beirut reaction are notably stable [9]. This stability extends to higher reaction temperatures and extended reaction times, making the products more amenable to further functionalization.

The Davis-Beirut products also offer unique diversification pathways not available to oxo-2H-indazoles. Particularly noteworthy is the ability to perform S-oxidation of the thioether moiety to the corresponding sulfone using sodium tungstate dihydrate and 30% aqueous hydrogen peroxide in ethyl acetate, providing access to sulfone derivatives in high yields [9].

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental approach for constructing thiazole-containing indazole derivatives through the formation of cyclic structures via elimination of small molecules such as water, hydrogen halides, or alcohols. These reactions are particularly valuable for thiazoloindazole synthesis due to their ability to form multiple bonds in a single transformation while maintaining high atom economy [11].

The cyclocondensation approach typically involves the reaction of thiosemicarbazone derivatives of 6,7-dihydro-1H-indazole-4(5H)-ones with α- and β-haloacids in the presence of N,N′-dicyclohexylcarbodiimide to afford thiazolidin-4-ones and 1,3-thiazinan-4-ones, respectively [11]. This methodology offers significant advantages over traditional reflux conditions, including reduced reaction times (50 minutes compared to 6-12 hours), milder reaction conditions (0°C), and improved yields.

The mechanism of cyclocondensation involves initial nucleophilic attack by the sulfur atom of the thiosemicarbazone on the carbonyl carbon of the haloacid, followed by elimination of the halide ion. The resulting intermediate undergoes intramolecular cyclization through nucleophilic attack by the nitrogen atom on the electrophilic carbon center, ultimately leading to the formation of the thiazole ring with concomitant elimination of water or other small molecules.

Cyclocondensation reactions utilizing 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides have been developed as an alternative approach for thiazole synthesis [12]. This methodology involves the reaction of hypervalent iodine compounds with sulfur-containing nucleophiles under mild conditions, leading to the formation of thiazole derivatives through a cascade cyclization process.

The use of 2-oxo-2-(amino)ethanedithioates in cyclocondensation reactions with isocyanides provides a regioselective approach to 2,5- and 4,5-disubstituted thiazoles [13]. This base-induced cyclization proceeds through the formation of a key intermediate that undergoes ring closure to form the desired thiazole product with high regioselectivity.

Cyclocondensation reactions can also be facilitated by the use of molecular iodine as a promoter for oxidative cyclization processes [14]. The iodine-mediated cyclization of thiosemicarbazones with phenylisothiocyanates in the presence of potassium carbonate provides access to fused thiadiazole systems through a [3+2] cycloaddition mechanism.

The reaction conditions for cyclocondensation typically involve the use of chloroform or dichloromethane as solvents, with reaction temperatures ranging from 0°C to reflux conditions depending on the specific substrates and desired products [11]. The use of carbodiimide coupling reagents such as N,N′-dicyclohexylcarbodiimide facilitates the formation of the required activated intermediates while maintaining mild reaction conditions.

Cyclocondensation reactions offer several advantages over traditional synthetic approaches, including higher atom economy, reduced waste generation, and the ability to construct complex heterocyclic systems in a single step. The methodology is particularly well-suited for the construction of fused ring systems where multiple heterocycles are incorporated into a single molecular framework.

The regioselectivity of cyclocondensation reactions can be controlled through careful selection of reaction conditions and substrates. The use of different haloacids (α- versus β-) allows for the selective formation of five-membered thiazolidin-4-ones or six-membered 1,3-thiazinan-4-ones, providing access to structurally diverse products from common starting materials [11].

One-Pot Synthesis Approaches

One-pot synthesis approaches have gained significant attention in the construction of thiazoloindazole derivatives due to their operational simplicity, reduced waste generation, and improved atom economy. These methodologies combine multiple synthetic transformations in a single reaction vessel, eliminating the need for isolation and purification of intermediates while maintaining high yields and selectivity [15].

Oxidative Cyclization with Potassium Thiocyanate

The oxidative cyclization approach using potassium thiocyanate represents one of the most efficient one-pot methodologies for synthesizing thiazoloindazole derivatives. This method involves the treatment of amino-indazole precursors with potassium thiocyanate in glacial acetic acid under oxidative conditions in the presence of bromine, affording N-alkylated thiazolo[5,4-e]indazol-2-amine compounds in excellent yields ranging from 86% to 94% [16].

The procedure begins with the reduction of nitro-indazole derivatives using hydrazine to form the corresponding amino-indazole intermediates in nearly quantitative yields. Due to the unstable nature of these amino intermediates, they are immediately subjected to the oxidative cyclization conditions without isolation or purification [17]. The direct use of crude amino-indazole intermediates in the subsequent cyclization step demonstrates the robustness of this one-pot approach.

The oxidative cyclization with potassium thiocyanate proceeds through the formation of a thiocyanate intermediate, which undergoes intramolecular cyclization in the presence of the oxidizing agent. The reaction is typically conducted at room temperature to moderate heating (50-80°C) for 2-4 hours, with reaction progress monitored by thin-layer chromatography [16].

A significant advantage of the potassium thiocyanate method is its ability to introduce the amino functionality at the C-2 position of the thiazole ring directly during the cyclization process. This contrasts with other methodologies that only enable access to derivatives with secondary amino functionalities at the same position [16]. The primary amino group provides a versatile handle for further functionalization, enabling the synthesis of more complex derivatives through subsequent transformations.

The electrochemical variant of oxidative cyclization using potassium thiocyanate has been developed as a more sustainable approach. This method involves the multicomponent [2+2+1] tandem cyclization of alkynones with amines and water using potassium thiocyanate as both electrolyte and raw material [18]. The transformation proceeds through electrocatalytic oxidative C-H bond thiolation and nucleophilic cascade cyclization, avoiding the use of transition metal catalysts or external oxidation reagents.

The electrochemical approach offers several advantages, including external oxidant-free conditions, sustainability, and the ability to construct multiple bonds (C-S, C-N, and C-O) in a single transformation [18]. The reaction conditions are mild, typically conducted at room temperature under constant current electrolysis, making the process more environmentally friendly than traditional oxidative methods.

Reaction Mechanisms and Intermediates

The mechanism of oxidative cyclization with potassium thiocyanate involves several key steps that proceed through well-defined intermediates. The initial step involves the nucleophilic attack of the amino group on the electrophilic carbon of the thiocyanate ion, forming a thiourea-like intermediate. This intermediate is stabilized by the electron-withdrawing effects of the indazole ring system [16].

The subsequent oxidative cyclization step involves the formation of a sulfur-centered radical through single-electron oxidation by bromine or other oxidizing agents. This radical undergoes intramolecular cyclization through attack on the aromatic ring, forming a new C-S bond and generating the thiazole ring structure. The process is completed by elimination of hydrogen cyanide and restoration of aromaticity [16].

The electrochemical mechanism proceeds through different pathways involving the formation of thiocyanate radicals at the electrode surface. The electrochemical oxidative C-H thiolation creates reactive intermediates that undergo nucleophilic tandem cyclization to construct the required bonds [19]. The cascade process involves the formation of C-O, C-S, and C-N bonds with concomitant cleavage of the C-N bond, ultimately leading to the desired thiazole products.

The role of the solvent in these mechanisms is crucial, particularly in the electrochemical variants where the solvent participates directly in the reaction. The use of alcohols in electrochemical oxidative cyclization provides the nucleophilic component for C-O bond formation, while water participates in the overall electron balance of the electrochemical process [19].

Intermediate isolation and characterization studies have provided valuable insights into the reaction pathways. The formation of thiocyanate adducts has been confirmed through spectroscopic analysis, while the subsequent cyclization steps have been studied using in situ monitoring techniques. These studies have revealed the importance of reaction timing and the need for careful control of oxidation conditions to prevent over-oxidation or decomposition of sensitive intermediates [16].

The regioselectivity of the cyclization process is influenced by the electronic properties of the indazole ring system and the positioning of the amino group. The electron-rich nature of the indazole ring facilitates the intramolecular cyclization, while the specific substitution pattern determines the regioselectivity of the final product formation [16].

Regioselective Synthesis Strategies

Regioselective synthesis strategies are essential for controlling the formation of specific regioisomers in thiazoloindazole synthesis, particularly when multiple reaction sites are available or when different substitution patterns are desired. These strategies rely on understanding the electronic and steric factors that influence the regioselectivity of bond formation during cyclization processes [13].

The regioselective synthesis of 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides and ethyl-5-(aryl/alkyl carbamoyl)thiazole-4-carboxylates demonstrates the importance of substrate design in controlling regioselectivity. The base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with TosMIC and ethyl isocyanoacetate provides complementary regioselectivity depending on the isocyanide component used [13].

The regioselectivity in these systems is determined by the relative nucleophilicity of different sites within the substrate molecule and the electronic properties of the approaching electrophile. The use of different isocyanides allows for the selective formation of 2,5- or 4,5-disubstituted thiazoles with high regioselectivity, as confirmed by X-ray diffraction studies [13].

Convergent regioselective synthesis approaches have been developed for thiazolo[2,3-a]pyrimidine derivatives using one-pot reactions of 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate, acetic anhydride, acetic acid, and suitable aldehydes [20]. The optimization of reaction conditions, including the replacement of chloroacetic acid with the more regioselective bromoacetic acid and careful control of reaction temperature, enables the formation of predominantly one regioisomer.

The mechanism of regioselective formation involves kinetic versus thermodynamic control of the cyclization process. The use of bromoacetic acid instead of chloroacetic acid provides better regioselectivity due to the higher reactivity and more defined reaction pathways associated with the bromide leaving group [20]. Lower reaction temperatures favor the formation of the kinetic regioisomer, while higher temperatures may lead to thermodynamic control and different product distributions.

Electronic effects play a crucial role in regioselective synthesis strategies. The electron-withdrawing or electron-donating nature of substituents on the aromatic ring influences the regioselectivity of cyclization reactions. Electron-withdrawing groups typically activate positions ortho and para to the substituent for nucleophilic attack, while electron-donating groups show the opposite effect [13].

Steric factors also contribute significantly to regioselectivity, particularly in cases where multiple substitution sites are available. The size and spatial arrangement of substituents can sterically hinder certain reaction pathways while favoring others. This steric control is particularly important in the synthesis of highly substituted thiazoloindazole derivatives where multiple large substituents are present [13].

The use of directing groups represents another strategy for achieving regioselectivity in thiazoloindazole synthesis. These groups can coordinate to metal catalysts or interact with reaction intermediates to direct the formation of specific regioisomers. The careful positioning of directing groups within the substrate molecule allows for predictable and reproducible regioselectivity [13].

Computational studies have provided valuable insights into the factors governing regioselectivity in these systems. Density functional theory calculations have been used to predict the most favorable reaction pathways and to understand the electronic factors that influence regioselectivity. These studies have confirmed experimental observations and provided guidance for the design of new regioselective synthetic strategies [20].

Green Chemistry Approaches to Thiazoloindazole Synthesis

Green chemistry principles have been increasingly applied to thiazoloindazole synthesis, focusing on the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and eliminate the use of hazardous reagents and solvents [21]. These approaches align with the growing emphasis on sustainable chemistry practices in pharmaceutical and materials science applications.

The utilization of polyethylene glycol (PEG) as a green solvent represents one of the most significant advances in environmentally friendly thiazoloindazole synthesis. PEG-400 and PEG-600 have been successfully employed as reaction media for various thiazole-forming reactions, providing several advantages including high reaction rates, excellent yields, and easy product isolation [22]. The use of PEG eliminates the need for volatile organic solvents while serving as both solvent and phase-transfer catalyst.

The PEG-mediated synthesis typically involves the reaction of substituted ketones, thiosemicarbazide, and α-halo ketones in PEG-300 or PEG-400 at moderate temperatures (40-80°C) [22]. The reaction proceeds rapidly with excellent yields, fulfilling the atom economy principle of green chemistry by maximizing product yield while minimizing waste production. The products can be isolated by simple precipitation with water, followed by filtration and recrystallization.

Microwave-assisted synthesis has emerged as another important green chemistry approach for thiazoloindazole construction. This methodology offers significant advantages including reduced reaction times, improved yields, and decreased energy consumption compared to conventional heating methods [23]. The microwave-assisted treatment of bromopyruvate with thioamides in the absence of catalysts provides a convenient method for thiazole synthesis with products formed rapidly and in high yields.

The use of water as a green solvent has been explored for thiazole synthesis, particularly in combination with other green chemistry principles. The synthesis of 2,4-diphenyl thiazole derivatives through bromination of ethyl benzoylacetate with N-bromosuccinimide in the presence of 2-hydroxypropyl-β-cyclodextrin, followed by cyclization using water as a green solvent, demonstrates the feasibility of aqueous synthetic methods [22].

Ultrasound-mediated synthesis represents another green approach that has been applied to thiazoloindazole synthesis. The use of ultrasonic irradiation can accelerate reaction rates, improve yields, and reduce reaction times while operating under mild conditions [21]. The combination of ultrasound with green solvents provides a particularly attractive approach for sustainable thiazoloindazole synthesis.

Ionic liquids have been investigated as green solvents for thiazole synthesis, offering unique properties such as negligible vapor pressure, thermal stability, and tunable polarity [21]. The use of ionic liquids can eliminate volatile organic compound emissions while providing improved reaction selectivity and easier product separation. The recyclability of ionic liquids further enhances their green chemistry credentials.

Deep eutectic solvents represent an emerging class of green solvents that have shown promise in thiazole synthesis. These solvents are formed by mixing hydrogen bond donors and acceptors, resulting in liquids with properties similar to ionic liquids but with improved biodegradability and lower toxicity [24]. The use of L-proline-based deep eutectic solvents has been reported for the synthesis of thiazolo[5,4-d]thiazoles under eco-friendly conditions.

The development of catalyst-free synthetic methods aligns with green chemistry principles by eliminating the need for metal catalysts or other potentially harmful reagents. The visible light-triggered, catalyst-free approach for thiazole synthesis in ethanol:water green medium represents an excellent example of this strategy [25]. The utilization of visible light as an environmentally benign energy source circumvents the use of catalysts or photosensitizers while providing excellent yields and sustainability.

Mechanochemical synthesis, involving grinding or milling of reactants in the solid state, has been explored as a solvent-free approach to thiazole synthesis. This methodology eliminates the need for solvents entirely while often providing improved reaction rates and yields [22]. The mechanochemical approach is particularly attractive for large-scale synthesis where solvent use and disposal represent significant environmental concerns.

The application of green metrics to evaluate the environmental impact of different synthetic routes has become increasingly important in method selection. Parameters such as atom economy, E-factor (environmental factor), and process mass intensity are used to quantify the greenness of different synthetic approaches [21]. These metrics help guide the selection of optimal synthetic strategies that balance efficiency with environmental sustainability.

Optimization of Reaction Parameters

The optimization of reaction parameters is crucial for maximizing yields, improving selectivity, and ensuring reproducible results in thiazoloindazole synthesis. This process involves systematic variation of key parameters including temperature, solvent, catalyst loading, reaction time, concentration, and pH to identify optimal conditions for specific transformations [26].

Temperature optimization typically involves screening a range of temperatures from room temperature to elevated conditions, with most thiazoloindazole syntheses showing optimal performance in the 80-150°C range. Higher temperatures generally increase reaction rates but may also lead to decomposition of sensitive intermediates or products. The thermal stability of both starting materials and products must be considered when selecting reaction temperatures [26].

Solvent selection plays a critical role in reaction optimization, with polar protic solvents such as ethanol, methanol, and isopropanol generally favoring thiazole cyclization reactions. The solvent's ability to stabilize charged intermediates, its boiling point, and its miscibility with reactants all influence reaction outcomes. The screening of multiple solvents, including green alternatives such as PEG-400 and ionic liquids, is essential for identifying optimal conditions [22].

Catalyst optimization involves testing different types of catalysts (acids, bases, metal salts) and their loading levels to identify the most effective systems. Base catalysts such as potassium hydroxide, sodium acetate, and triethylamine have proven particularly effective for thiazole synthesis, with typical loadings ranging from 0.1 to 2.0 equivalents depending on the specific transformation [26].

Reaction time optimization requires monitoring reaction progress using analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, or nuclear magnetic resonance spectroscopy. The optimal reaction time represents a balance between complete conversion of starting materials and minimization of side reactions or product decomposition [26].

Concentration effects can significantly impact both reaction rates and selectivity. Moderate concentrations (0.1-0.4 M) typically provide optimal results, with higher concentrations potentially leading to increased side reactions while lower concentrations may result in incomplete conversion. The balance between practical considerations and reaction efficiency must be considered when selecting optimal concentrations [26].

pH optimization is particularly important for reactions involving amino and thiol functional groups, as these groups exhibit pH-dependent reactivity. Basic conditions (pH 7-9) generally favor thiazole cyclization reactions by enhancing the nucleophilicity of sulfur atoms while maintaining stability of amino groups [26].

The application of Design of Experiments (DoE) methodologies can significantly streamline the optimization process by allowing systematic evaluation of multiple parameters simultaneously. Response surface methodology and other statistical approaches can identify optimal conditions with fewer experiments than traditional one-factor-at-a-time approaches [26].

Thermal shift assay optimization has been employed for evaluating the binding affinity of thiazole derivatives to target proteins, providing valuable information for structure-activity relationship studies. The optimization of protein concentration, buffer composition, and DMSO content is essential for obtaining reliable and reproducible results [26].

Scale-up considerations must be incorporated into optimization studies to ensure that optimal conditions identified at laboratory scale are applicable to larger-scale synthesis. Factors such as heat transfer, mixing efficiency, and safety considerations may require modification of conditions when scaling up synthetic procedures [26].

Purification Techniques and Yield Enhancement

Purification techniques play a crucial role in obtaining high-purity thiazoloindazole derivatives and maximizing overall synthetic yields. The selection of appropriate purification methods depends on the physical and chemical properties of the target compounds, the nature of impurities present, and the scale of synthesis [27].

Recrystallization represents one of the most commonly employed purification techniques for thiazoloindazole derivatives, particularly for compounds that form well-defined crystals. The selection of appropriate recrystallization solvents such as ethanol, ethyl acetate, or methanol is based on the solubility characteristics of both the desired product and impurities. The technique typically provides high-purity products with recovery yields ranging from 80-95% [27].

Column chromatography using silica gel as the stationary phase is widely employed for the purification of thiazoloindazole derivatives, particularly when dealing with complex reaction mixtures or when high purity is required. The selection of appropriate eluent systems, typically involving combinations of ethyl acetate and hexane, allows for efficient separation of products from impurities with yields ranging from 85-95% [27].

Precipitation techniques offer a simple and efficient approach for crude product purification, particularly for compounds with limited solubility in specific solvents. The addition of water or cold methanol to reaction mixtures often results in selective precipitation of the desired product, providing moderate purity levels with good recovery yields (85-90%) [27].

Solid-phase extraction using C18 cartridges has been employed for small-scale purification of thiazoloindazole derivatives, offering advantages in terms of speed and efficiency. This technique is particularly useful for removing polar impurities and provides high recovery yields (90-95%) with good purity levels [27].

Preparative thin-layer chromatography serves as an effective purification method for small quantities of thiazoloindazole derivatives, allowing for the isolation of specific regioisomers or for the removal of closely related impurities. While recovery yields are typically lower (70-85%), the technique provides high purity levels suitable for analytical characterization [27].

Sublimation has been employed for the purification of volatile thiazoloindazole derivatives, providing very high purity levels (>99%) with good recovery yields (80-90%). This technique is particularly useful for compounds that are thermally stable and have appropriate vapor pressures [27].

Liquid-liquid extraction techniques using dichloromethane or ethyl acetate provide efficient methods for separating thiazoloindazole products from aqueous reaction mixtures or for removing water-soluble impurities. The technique offers good recovery yields (85-95%) with moderate purity levels suitable for subsequent purification steps [27].

Filtration techniques, including hot filtration and vacuum filtration, are essential for removing insoluble impurities and byproducts from reaction mixtures. These techniques typically provide excellent recovery yields (95-98%) while removing particulate matter and insoluble salts [27].

Yield enhancement strategies focus on optimizing reaction conditions to maximize product formation while minimizing side reactions and decomposition pathways. The use of microwave irradiation has been shown to significantly improve yields in thiazole synthesis by providing more efficient heating and reducing reaction times [23].

The application of ultrasonic irradiation can enhance reaction rates and improve yields by facilitating mass transfer and providing more effective mixing of reactants. The combination of ultrasound with optimized reaction conditions has been shown to improve yields by 10-15% compared to conventional methods [21].

The use of phase-transfer catalysts can improve yields by facilitating the interaction between reactants in biphasic systems. Tetrabutylammonium salts have been particularly effective in enhancing yields in thiazole synthesis reactions [28].

Protecting group strategies can be employed to prevent unwanted side reactions and improve overall yields. The use of trityl protection for thiol groups in Davis-Beirut reactions prevents oxidation and dimerization, leading to improved yields and cleaner reaction profiles [5].

The careful control of reaction atmosphere, including the use of inert gas purging, can prevent oxidation of sensitive intermediates and improve overall yields. The use of nitrogen or argon atmospheres is particularly important for reactions involving thiol intermediates [5].

XLogP3

1.7

Wikipedia

6H-[1,3]Thiazolo[5,4-e]indazol-2-amine

Dates

Last modified: 08-16-2023

Explore Compound Types